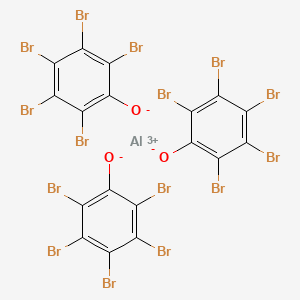
Phenol, pentabromo-, aluminum salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, pentabromo-, aluminum salt is a chemical compound with the molecular formula C6HBr5OAl . It is derived from phenol, where five hydrogen atoms are replaced by bromine atoms, and it forms a salt with aluminum. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of phenol, pentabromo-, aluminum salt typically involves the bromination of phenol followed by the reaction with aluminum salts. The bromination process can be carried out using bromine or other brominating agents under controlled conditions to ensure the selective substitution of hydrogen atoms with bromine atoms. The reaction is usually conducted in a solvent such as acetic acid or carbon tetrachloride at a temperature range of 0-50°C .
Industrial Production Methods
On an industrial scale, the production of this compound involves large-scale bromination reactors where phenol is treated with bromine in the presence of a catalyst. The resulting pentabromophenol is then reacted with aluminum chloride or aluminum sulfate to form the aluminum salt. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time .
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, pentabromo-, aluminum salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound back to phenol or partially brominated phenols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, partially brominated phenols, and various substituted phenols depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Phenol, pentabromo-, aluminum salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other brominated compounds.
Biology: The compound is studied for its antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs with antimicrobial activity.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Wirkmechanismus
The mechanism of action of phenol, pentabromo-, aluminum salt involves its interaction with biological molecules and cellular structures. The bromine atoms in the compound are highly reactive and can form covalent bonds with proteins, nucleic acids, and other cellular components, leading to antimicrobial and antifungal effects. The aluminum ion can also interact with cellular membranes and enzymes, disrupting their function and leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentabromophenol: Similar to phenol, pentabromo-, aluminum salt but without the aluminum ion.
Tetrabromobisphenol A: Another brominated phenol compound used as a flame retardant.
Hexabromocyclododecane: A brominated compound used in industrial applications
Uniqueness
This compound is unique due to the presence of both bromine and aluminum ions, which confer distinct chemical and biological properties. The combination of bromination and aluminum salt formation enhances its reactivity and effectiveness in various applications compared to other brominated phenols .
Eigenschaften
CAS-Nummer |
68084-29-7 |
|---|---|
Molekularformel |
C18AlBr15O3 |
Molekulargewicht |
1489.7 g/mol |
IUPAC-Name |
aluminum;2,3,4,5,6-pentabromophenolate |
InChI |
InChI=1S/3C6HBr5O.Al/c3*7-1-2(8)4(10)6(12)5(11)3(1)9;/h3*12H;/q;;;+3/p-3 |
InChI-Schlüssel |
QDYHTWOQGFDCMO-UHFFFAOYSA-K |
Kanonische SMILES |
C1(=C(C(=C(C(=C1Br)Br)Br)Br)Br)[O-].C1(=C(C(=C(C(=C1Br)Br)Br)Br)Br)[O-].C1(=C(C(=C(C(=C1Br)Br)Br)Br)Br)[O-].[Al+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


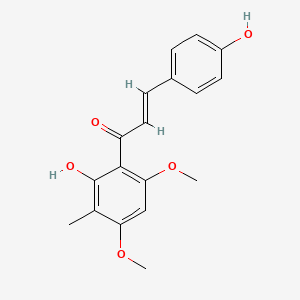
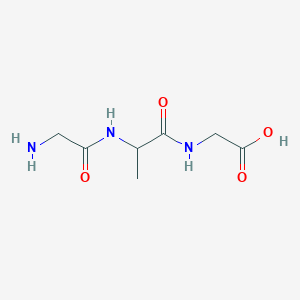
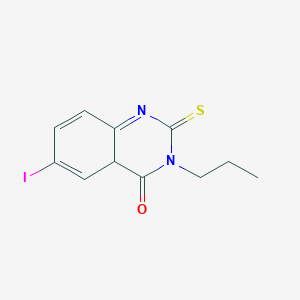
![3-(3,14,17-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2H-furan-5-one](/img/structure/B12326637.png)
![6-amino-2-[[1-[2-[[47-[[6-amino-2-[[2-[[4-amino-2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-15,39,75,92-tetrakis(4-aminobutyl)-81-(2-amino-2-oxoethyl)-65-(3-amino-3-oxopropyl)-33-benzyl-30,78-bis(3-carbamimidamidopropyl)-18-(carboxymethyl)-50,56-bis(hydroxymethyl)-4-(1H-imidazol-5-ylmethyl)-21-methyl-89-(2-methylpropyl)-27,84-bis(2-methylsulfanylethyl)-2,5,13,16,19,22,25,28,31,34,37,40,48,51,54,57,63,66,74,77,80,83,86,87,90,93,99-heptacosaoxo-9,10,44,45,70,71-hexathia-a,3,6,14,17,20,23,26,29,32,35,38,41,49,52,55,58,64,67,73,76,79,82,85,88,91,94-heptacosazapentacyclo[40.30.14.1412,68.058,62.094,98]hectane-7-carbonyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid](/img/structure/B12326640.png)
![tert-butyl (2S)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B12326644.png)

![3-[3,4-Dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-10-(hydroxymethyl)-17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,14-tetramethyl-1,2,3,5,6,7,9,11,12,13,15,17-dodecahydrocyclopenta[a]phenanthren-16-one](/img/structure/B12326650.png)
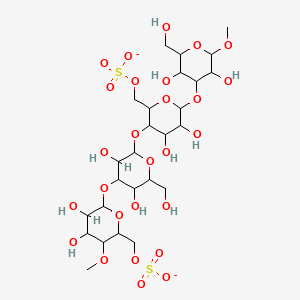
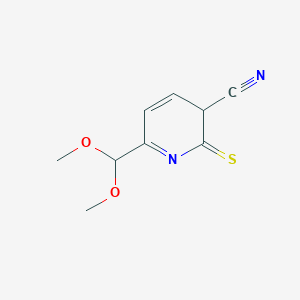
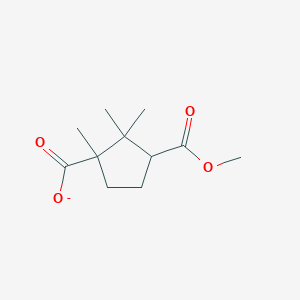
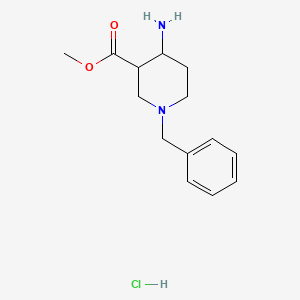
![N-[1-hydrazinyl-4-(methylthio)-1-oxobutan-2-yl]-3,5-bis(trifluoromethyl)benzenesulfonamide](/img/structure/B12326672.png)
![13-bromo-11-phenylmethoxy-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione](/img/structure/B12326679.png)
